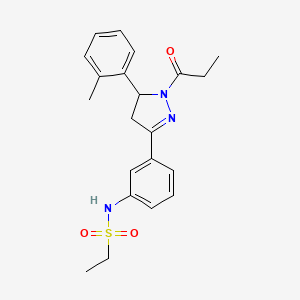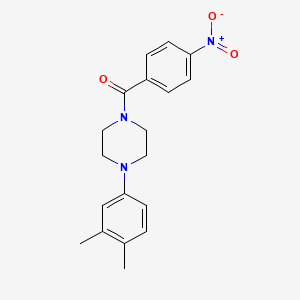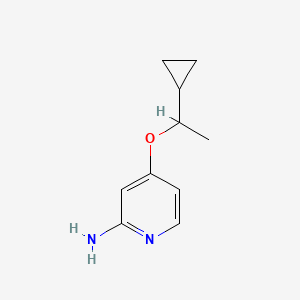
2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a fluorophenoxy group and a carboxylic acid group
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
Target of Action
The primary target of 2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is acetyl-coenzyme A carboxylase (ACCase) . ACCase is a crucial enzyme involved in fatty acid biosynthesis .
Mode of Action
The compound interacts with ACCase, inhibiting its function . This interaction disrupts the normal biochemical processes within the cell, leading to the cessation of vital functions and ultimately the death of the cell .
Biochemical Pathways
The inhibition of ACCase affects the fatty acid biosynthesis pathway . This disruption can lead to a cascade of effects downstream, impacting various cellular functions that rely on these fatty acids. The exact downstream effects can vary depending on the specific cell type and environmental conditions.
Pharmacokinetics
Similar compounds are known to be moderately soluble in water , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability would be affected by these properties, as well as factors such as the route of administration and the presence of other compounds.
Result of Action
The inhibition of ACCase by this compound leads to a disruption in fatty acid biosynthesis . This disruption can cause a variety of cellular effects, ultimately leading to cell death . The exact molecular and cellular effects can vary depending on the specific cell type and environmental conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can influence the compound’s stability and its interactions with its target .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 2-fluorophenol with 2-bromo-4-methylthiazole in the presence of a base, followed by carboxylation of the resulting intermediate . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and substituted derivatives of the original compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(2-Bromophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold for drug design and other applications .
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3S/c1-6-9(10(14)15)17-11(13-6)16-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISGZROOGUBHCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2=CC=CC=C2F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2372139.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2372143.png)
![6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2372145.png)
![1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2372147.png)


![N-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2372153.png)
![3-((5-((1-phenylethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372155.png)
![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2372156.png)
![1-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2372158.png)


![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2372162.png)
